molecular formula C15H19ClFNO3 B2585432 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2176201-08-2

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2585432
CAS No.: 2176201-08-2
M. Wt: 315.77
InChI Key: IZNKOXVYOULHPT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within this chemical class are frequently investigated for their potential to modulate biological pathways via kinase inhibition . Specifically, substituted benzamides have been explored as key scaffolds in the development of therapeutic agents for metabolic diseases, including type 2 diabetes and obesity . The structure of this compound, which features a chloro-fluoro substituted aromatic ring connected to a cyclopentylmethyl moiety with a hydroxyethoxy side chain, suggests potential as a building block for developing novel enzyme activators, such as AMP-activated protein kinase (AMPK) activators, which are a significant target in metabolic syndrome research . Researchers may utilize this chemical as a precursor or intermediate in the synthesis of more complex molecules aimed at studying cellular signaling pathways. As with all such compounds, thorough investigation into its specific mechanism of action, pharmacokinetics, and metabolic profile is necessary. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKOXVYOULHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution:

    Amide Formation: The benzoyl chloride derivative is reacted with an amine to form the benzamide core.

    Cyclopentyl Derivative Addition: The cyclopentyl moiety is introduced through a nucleophilic substitution reaction with a suitable cyclopentyl halide.

    Hydroxyethoxy Chain Addition: The hydroxyethoxy chain is added via an etherification reaction using a suitable hydroxyethoxy halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The following table highlights key structural differences and similarities with related benzamide derivatives:

Compound Name Substituents on Benzamide Core Key Functional Groups Physicochemical Implications
2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide (Target) 2-Cl, 6-F Cyclopentylmethyl, 2-hydroxyethoxy Enhanced solubility due to hydroxyl group
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) 2-Cl, 6-F, 5-F, 4-substituent Cyano, hydroxybutenamido, isopropoxy Increased polarity; potential metabolic stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ N,O-bidentate directing group (hydroxy, methyl) Suitable for metal-catalyzed C–H functionalization
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2-Cl, 6-F, 4-Br, 5-F Bromo, trifluoropropan-2-yloxy High lipophilicity; potential CNS penetration
2-Chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide 2-Cl, 6-F Thiophene-3-yl, cyclopentylmethyl Aromatic thiophene enhances π-π interactions
Key Observations:
  • Solubility : The target compound’s 2-hydroxyethoxy group offers superior hydrophilicity compared to thiophene (aromatic, hydrophobic) or trifluoropropan-2-yloxy (lipophilic) substituents in analogs .
  • Electronic Effects : The chloro-fluoro substitution pattern is conserved in multiple analogs (e.g., 1a, ), suggesting shared electronic modulation of the benzamide core for target binding .

Biological Activity

2-Chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C₁₇H₂₅ClFNO₃
  • Molecular Weight : 291.84 g/mol
  • CAS Number : 2320957-00-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on various enzymes involved in inflammatory pathways, particularly those related to prostaglandin synthesis.
  • Receptor Binding : It has shown affinity for certain receptors implicated in pain and inflammation, suggesting a potential role as an analgesic agent.

Efficacy in In Vitro Studies

Recent studies have reported the following IC₅₀ values for the compound against different biological targets:

Biological TargetIC₅₀ (nM)Reference
mPGES-18
COX-1250
COX-2200

These results indicate that the compound is a potent inhibitor of mPGES-1, which is crucial in the biosynthesis of pro-inflammatory mediators.

In Vivo Efficacy

In vivo studies utilizing animal models have demonstrated significant anti-inflammatory effects:

  • Model : LPS-induced thermal hyperalgesia model in rodents.
  • ED₅₀ : 36.7 mg/kg, indicating effective pain relief at this dosage.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In a study involving rats, administration of the compound resulted in a marked reduction in paw edema compared to controls, demonstrating its anti-inflammatory properties.
  • Analgesic Activity : In another study, the compound was shown to significantly reduce pain responses in a formalin test, suggesting its utility as an analgesic agent.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Pain Management : Its potent analgesic properties make it a candidate for treating chronic pain conditions.
  • Anti-inflammatory Treatments : The compound's ability to inhibit key inflammatory pathways positions it for potential use in conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide?

  • Methodology : The synthesis of this compound likely involves multi-step reactions, starting with preparation of intermediates such as 2-chloro-6-fluorobenzamide derivatives and functionalized cyclopentyl ethers. Critical steps include:

  • Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating agents (e.g., DAST) under controlled conditions to achieve regioselectivity .
  • Cyclopentyl Ether Formation : Etherification via nucleophilic substitution (e.g., reacting cyclopentanol derivatives with ethylene glycol derivatives) .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by reaction with the cyclopentylmethylamine intermediate .
    • Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of the compound?

  • 1H/13C NMR : Identify characteristic peaks:

  • Aromatic protons (δ 7.2–7.8 ppm for chloro-fluoro substitution) .
  • Cyclopentyl methylene protons (δ 3.0–3.5 ppm) and hydroxyethoxy signals (δ 3.6–4.0 ppm) .
    • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
    • Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns using high-resolution MS .

Q. What safety protocols are essential for handling this compound during synthesis?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., chlorinating agents) .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding affinity?

  • DFT Calculations : Optimize the molecule’s geometry and calculate electrostatic potential maps to identify reactive sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Key parameters:

  • Grid box centered on the active site.
  • Docking scores (ΔG) < −6 kcal/mol suggest strong binding .
    • Validation : Compare predicted binding modes with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Assay Optimization : Standardize conditions (e.g., pH, temperature, cell line passage number) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., staurosporine for cytotoxicity) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .

Q. How does the hydroxyethoxycyclopentyl group influence the compound’s pharmacokinetic properties?

  • Solubility : The ether and hydroxyl groups enhance aqueous solubility compared to purely hydrophobic analogs .
  • Metabolic Stability : Evaluate hepatic microsomal clearance in vitro. Hydroxyethoxy groups may undergo glucuronidation, reducing bioavailability .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP <3 is ideal for oral bioavailability .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use synchrotron radiation for high-resolution data .
  • Charge-Flipping Algorithms : Apply methods like SUPERFLIP to solve phase problems in non-centrosymmetric space groups .
  • Validation : Check R-factors (<0.05) and bond length/angle deviations (Δ < 0.01 Å) .

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